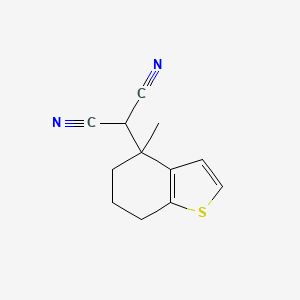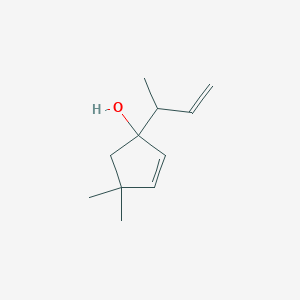
1-(But-3-en-2-yl)-4,4-dimethylcyclopent-2-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(But-3-en-2-yl)-4,4-dimethylcyclopent-2-en-1-ol is an organic compound with a unique structure that includes a cyclopentene ring substituted with a butenyl group and two methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(But-3-en-2-yl)-4,4-dimethylcyclopent-2-en-1-ol can be achieved through several synthetic routes. One common method involves the reaction of a cyclopentene derivative with a butenyl halide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclopentene, allowing it to react with the butenyl halide to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as palladium or nickel may be employed to facilitate the reaction, and the process may be carried out under controlled temperature and pressure to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
1-(But-3-en-2-yl)-4,4-dimethylcyclopent-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to convert the double bonds to single bonds.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, often facilitated by Lewis acids such as aluminum chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium (Pd) catalyst
Substitution: Halogens (Cl₂, Br₂) with aluminum chloride (AlCl₃)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated derivatives
科学的研究の応用
1-(But-3-en-2-yl)-4,4-dimethylcyclopent-2-en-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 1-(But-3-en-2-yl)-4,4-dimethylcyclopent-2-en-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites on enzymes, altering their activity and leading to various biochemical effects. In biological systems, it may modulate signaling pathways and influence cellular processes.
類似化合物との比較
Similar Compounds
- 1-(But-3-en-2-yl)-4,5-dimethylcyclopent-2-en-1-ol
- 1-(But-3-en-2-yl)-4,4-dimethylcyclohex-2-en-1-ol
- 1-(But-3-en-2-yl)-4,4-dimethylcyclopent-2-en-1-one
Uniqueness
1-(But-3-en-2-yl)-4,4-dimethylcyclopent-2-en-1-ol is unique due to its specific structural features, including the presence of a cyclopentene ring with a butenyl group and two methyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
108886-65-3 |
|---|---|
分子式 |
C11H18O |
分子量 |
166.26 g/mol |
IUPAC名 |
1-but-3-en-2-yl-4,4-dimethylcyclopent-2-en-1-ol |
InChI |
InChI=1S/C11H18O/c1-5-9(2)11(12)7-6-10(3,4)8-11/h5-7,9,12H,1,8H2,2-4H3 |
InChIキー |
IPTFZRKNRNFTTB-UHFFFAOYSA-N |
正規SMILES |
CC(C=C)C1(CC(C=C1)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


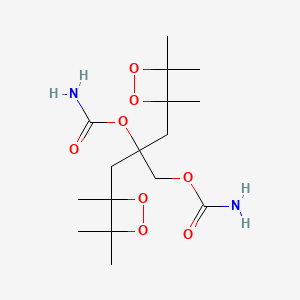
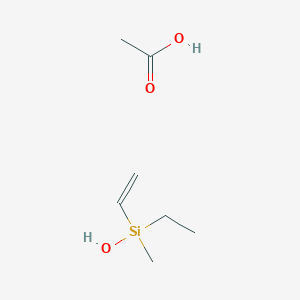
![5-[2-(Methylsulfanyl)ethyl]-2,3-dihydrothiophene](/img/structure/B14319261.png)
![6,6'-Diphenyl-1,1',5,5',7,7'-hexaoxa-4,4'-bi(spiro[2.5]octane)](/img/structure/B14319267.png)
![1,1-dimethyl-3a,4-dihydro-1H-cyclopenta[c]furan-5(3H)-one](/img/structure/B14319268.png)

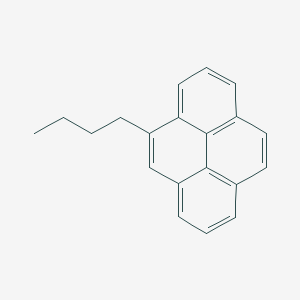
![2-Methyl-1-phenyl-2-azabicyclo[4.1.0]heptane](/img/structure/B14319291.png)
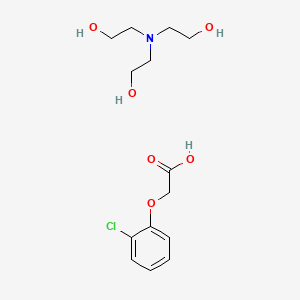
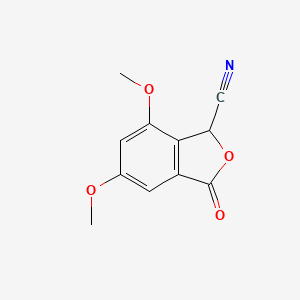
![5-[2-(Naphthalen-1-yl)ethyl]furan-2-carbaldehyde](/img/structure/B14319318.png)
![2,4-Pyrimidinediamine, 5-[[4-(hexyloxy)-3-methoxyphenyl]methyl]-](/img/structure/B14319322.png)
![5,7-Bis(4-chlorophenyl)-3,4-dihydro-2H-oxepino[2,3-b]pyrrol-2-one](/img/structure/B14319323.png)
